3-(5-Ethylfuran-2-yl)morpholine
Overview
Description
3-(5-Ethylfuran-2-yl)morpholine is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound features a morpholine ring substituted with a 5-ethylfuran group, making it a unique heterocyclic compound. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Morpholine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Morpholine derivatives often interact with their targets by binding to active sites, which can inhibit the function of the target and lead to various biological effects .
Biochemical Pathways
Without specific information on “3-(5-Ethylfuran-2-yl)morpholine”, it’s difficult to say which biochemical pathways it might affect. Morpholine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological targets, and the characteristics of the biological system in which it is present .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. These might include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
The synthesis of 3-(5-Ethylfuran-2-yl)morpholine typically involves the reaction of 5-ethylfuran-2-carbaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-(5-Ethylfuran-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
3-(5-Ethylfuran-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Comparison with Similar Compounds
3-(5-Ethylfuran-2-yl)morpholine can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar ring structure but without the furan substitution.
5-Ethylfuran: A compound with a similar furan ring but without the morpholine substitution.
Other substituted morpholines: Compounds with different substituents on the morpholine ring, which may have different chemical and biological properties.
Properties
IUPAC Name |
3-(5-ethylfuran-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-8-3-4-10(13-8)9-7-12-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZROGSTBLQPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2COCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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